molecular formula C15H13F2NO B4450594 2,5-difluoro-N-(4-methylbenzyl)benzamide

2,5-difluoro-N-(4-methylbenzyl)benzamide

Cat. No.: B4450594
M. Wt: 261.27 g/mol
InChI Key: GGMIRQDNJYDINY-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(4-methylbenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 5-positions and a 4-methylbenzyl group attached to the nitrogen atom. This compound belongs to a broader class of benzamides, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors. The fluorine substitutions enhance its lipophilicity, metabolic stability, and binding affinity, while the 4-methylbenzyl group may influence steric interactions and solubility .

Properties

IUPAC Name

2,5-difluoro-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16)6-7-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMIRQDNJYDINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzamide Core Attached Functional Group Unique Features Biological Activity Highlights Reference
2,5-Difluoro-N-(4-methylbenzyl)benzamide 2,5-diF 4-methylbenzyl High lipophilicity, metabolic stability Potential kinase inhibition
N-benzyl-2,3-difluorobenzamide 2,3-diF Benzyl Altered fluorine positioning Varied receptor selectivity
N-benzyl-3,4-difluorobenzamide 3,4-diF Benzyl Electron-withdrawing effects Enhanced enzyme inhibition
3,5-Difluoro-N-(5-methylthiazol-2-yl)benzamide 3,5-diF 5-methylthiazole Thiazole ring for target interaction Antibacterial, anti-cancer activity
2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide 2-Cl, 4,5-diF 3-fluorophenyl Mixed halogen effects Broad-spectrum bioactivity

Key Insights :

  • Fluorine Position Matters : The 2,5-difluoro substitution in the target compound distinguishes it from 2,3- and 3,4-difluoro isomers, which exhibit different electronic and steric profiles. For instance, 2,5-difluoro derivatives often show improved metabolic stability compared to other positional isomers due to reduced susceptibility to oxidative degradation .
  • Heterocyclic Additions : Compounds like 3,5-difluoro-N-(5-methylthiazol-2-yl)benzamide incorporate thiazole rings, enabling interactions with bacterial cell wall synthesis enzymes or cancer-related kinases. This contrasts with the target compound’s simpler benzyl group, which may prioritize solubility over target specificity .

Functional Group Variations

Table 2: Impact of Functional Groups on Properties

Compound Name Functional Group Chemical Reactivity Biological Target Interaction
This compound 4-methylbenzyl Moderate steric hindrance Kinases, GPCRs
N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide Cyano-methoxyphenyl High electrophilicity Neurological receptors
4-Chloro-N-[4-(3,5-dimethylphenyl)sulfamoyl]benzamide Sulfamoyl-phenyl Hydrogen-bonding capacity Enzymes with sulfonamide-binding pockets
Povorcitinib (JAK inhibitor) Trifluoropropan-2-yl, bipyrazole Multi-target engagement JAK-STAT pathway modulation

Key Insights :

  • Benzyl vs. Bulky Groups: The 4-methylbenzyl group in the target compound balances lipophilicity and solubility, whereas larger groups (e.g., cyano-methoxyphenyl in ) increase molecular weight and may limit bioavailability.
  • Sulfonamide vs. Benzamide : Sulfonamide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capabilities, making them suitable for targeting enzymes like carbonic anhydrase, unlike benzamides, which are more common in kinase inhibition.
  • Pharmaceutical Complexity : Povorcitinib exemplifies advanced fluorinated benzamides with multi-functional groups (bipyrazole, trifluoromethyl), enabling high selectivity for therapeutic targets like JAK kinases .

Key Insights :

  • Kinase Inhibition : The target compound’s mechanism aligns with kinase inhibitors like SB 431542 but lacks the imidazole group, which may reduce off-target effects .
  • Antibacterial Applications : The thiazole ring in 3,5-difluoro-N-(5-methylthiazol-2-yl)benzamide enhances bacterial target engagement, a feature absent in the 4-methylbenzyl derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-difluoro-N-(4-methylbenzyl)benzamide
Reactant of Route 2
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2,5-difluoro-N-(4-methylbenzyl)benzamide

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